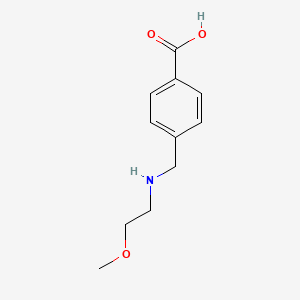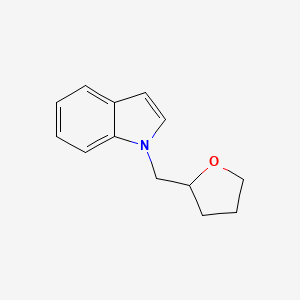
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is an organic compound that features both bromine and acetate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate typically involves the bromination of 1,3-propanediol followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 1,3-propanediol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-(hydroxymethoxy)-1,3-Propanediol 1,3-diacetate.
Oxidation: Formation of 2-(bromomethoxy)propanal or 2-(bromomethoxy)propanoic acid.
Reduction: Formation of 2-(methoxy)-1,3-Propanediol 1,3-diacetate.
科学的研究の応用
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The acetate groups can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(chloromethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(iodomethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(fluoromethoxy)-1,3-Propanediol 1,3-diacetate
Uniqueness
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
86357-15-5 |
|---|---|
分子式 |
C8H13BrO5 |
分子量 |
269.09 g/mol |
IUPAC名 |
[3-acetyloxy-2-(bromomethoxy)propyl] acetate |
InChI |
InChI=1S/C8H13BrO5/c1-6(10)12-3-8(14-5-9)4-13-7(2)11/h8H,3-5H2,1-2H3 |
InChIキー |
HHGZUAQYPNULIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(COC(=O)C)OCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)

